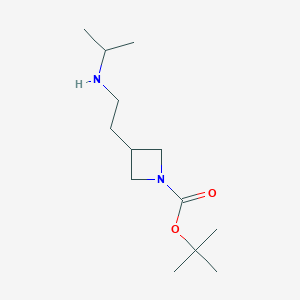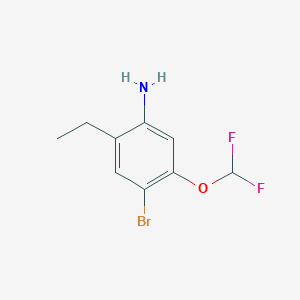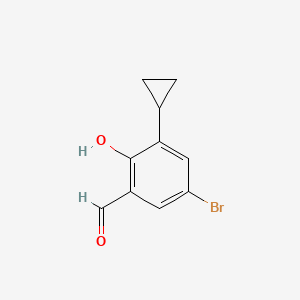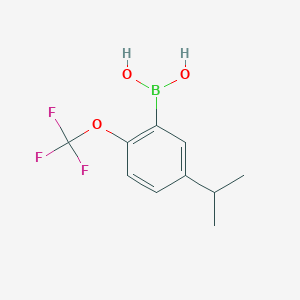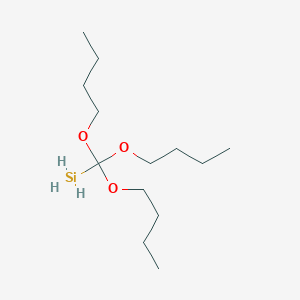
tributoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributoxymethylsilane is an organosilicon compound with the molecular formula C₁₃H₃₀O₃Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributoxymethylsilane can be synthesized through the reaction of methyltrichlorosilane with 1-butanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously monitored. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation or other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Tributoxymethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silane .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of polymers, coatings, and other advanced materials .
Aplicaciones Científicas De Investigación
Tributoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants.
Mecanismo De Acción
The mechanism of action of tributoxymethylsilane involves its ability to form strong bonds with various substrates through the silicon atom. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on the substrate. The pathways involved in its reactions include nucleophilic substitution and condensation reactions, which lead to the formation of stable siloxane bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tributoxymethylsilane include:
- Methyltrimethoxysilane
- Ethyltriethoxysilane
- Phenyltrimethoxysilane
Uniqueness
This compound is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its butoxy groups provide a balance between hydrophobicity and reactivity, allowing it to be used in diverse chemical environments .
Propiedades
Fórmula molecular |
C13H30O3Si |
|---|---|
Peso molecular |
262.46 g/mol |
Nombre IUPAC |
tributoxymethylsilane |
InChI |
InChI=1S/C13H30O3Si/c1-4-7-10-14-13(17,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3,17H3 |
Clave InChI |
IAHONTJQHCFPGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(OCCCC)(OCCCC)[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


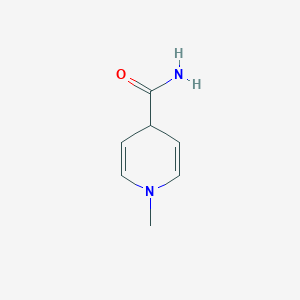
![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
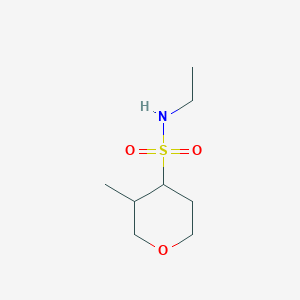
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
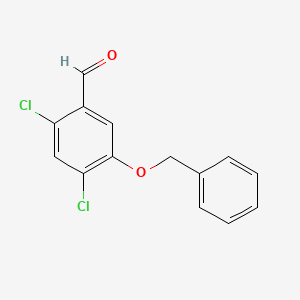
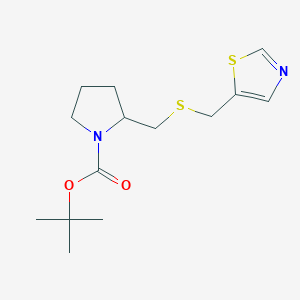
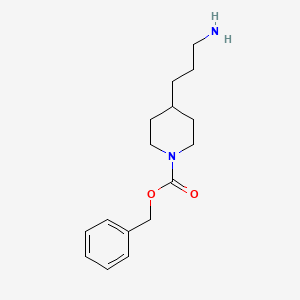
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
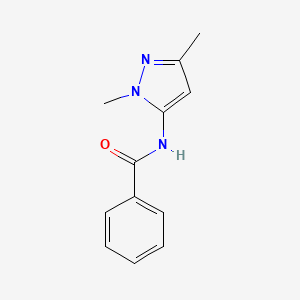
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
